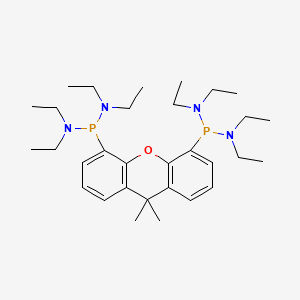

Xantphos based ligand

Descripción general

Descripción

Xantphos is a widely used ligand in the scientific field. It is a pentadentate ligand that consists of two thiophene rings connected by a central sulfur atom and five donor groups arranged in an octahedral geometry. This ligand is a versatile and robust reagent that can be used in a variety of synthetic reactions and scientific experiments. Xantphos has been used in a variety of applications, including synthesis, catalysis, and biochemistry.

Aplicaciones Científicas De Investigación

Homogeneous Catalysis

Xantphos ligands are renowned for their role in homogeneous catalysis . They facilitate a wide range of reactions due to their unique structural properties, which include a bisphosphine ligand group based on the generic formula of 2,2′-bis(phosphino)diaryl ether . These ligands have been employed in metals ranging from group 7 to 11 for reactions such as hydroformylation, alkoxycarbonylation, and hydrocyanation .

Hydroformylation Reactions

In hydroformylation reactions , Xantphos ligands have been pivotal in the synthesis of aldehydes from alkenes. This process is crucial for producing industrial chemicals and intermediates for fragrances and pharmaceuticals .

Cross-Coupling Reactions

Xantphos ligands contribute significantly to cross-coupling reactions , which are essential for forming C–C and C–X bonds. These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .

Carbonylative Coupling Reactions

The ligands are also used in carbonylative coupling reactions , where they help in the formation of carbonyl compounds by coupling alkenes, alkynes, or aryl halides with carbon monoxide .

Phosphination Reactions

In phosphination reactions , Xantphos ligands assist in the introduction of a phosphine group into organic molecules, which is a valuable transformation in the synthesis of ligands for further catalytic applications .

Material Science

Xantphos-based ligands have found applications in material science , particularly in the design of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis.

Radiopharmaceuticals Synthesis

In the field of radiopharmaceuticals , Xantphos ligands have been used in the synthesis of 11 C-carbonyl-labeled compounds for positron emission tomography (PET) imaging and drug discovery. The Pd–Xantphos-mediated 11 C-carbonylation protocol is noted for its simplicity and convenience .

Buchwald-Hartwig Amination

Lastly, the Buchwald-Hartwig amination process, which is crucial for synthesizing pharmaceuticals, agrochemicals, and novel materials, often employs Xantphos ligands due to their reliability and outstanding performance .

Propiedades

IUPAC Name |

N-[[5-[bis(diethylamino)phosphanyl]-9,9-dimethylxanthen-4-yl]-(diethylamino)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4OP2/c1-11-32(12-2)37(33(13-3)14-4)27-23-19-21-25-29(27)36-30-26(31(25,9)10)22-20-24-28(30)38(34(15-5)16-6)35(17-7)18-8/h19-24H,11-18H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRIDPKHBSWSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514613 | |

| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xantphos based ligand | |

CAS RN |

349100-75-0 | |

| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of the Xantphos-based ligand, P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide], and how are these characteristics confirmed?

A1: P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] is a Xantphos-based ligand with a molecular formula of C31H52N4OP2 and a molecular weight of 558.72 g/mol []. Its structure has been confirmed through various spectroscopic techniques. 1H NMR (300 MHz, C6D6) shows characteristic peaks at δ 7.60 (d, J = 7.5 Hz, 2H), 7.22 (d, J = 7.5 Hz, 2H), 7.06 (t, J = 7.5 Hz, 2 H), 3.19 (m, 16H; CH2), 1.55 (s, 6H; CH3), 1.06 (t, 12H; CH3). 13C NMR (75 MHz, C6D6) displays signals at δ 151.0, 130.6, 130.1, 129.5, 126.0, 122.4, 43.3, 33.9, 32.7, 14.5. Additionally, 31P NMR (121 MHz, C6D6) shows a signal at δ 92.3 []. An X-ray crystal structure has also been reported, further validating the structure [].

Q2: What are the typical applications of Xantphos-based ligands in catalysis?

A2: Xantphos-based ligands are widely used in palladium-catalyzed reactions due to their steric and electronic properties. For instance, they have shown effectiveness in the palladium-catalyzed carbonylation of methylene β-C-H bonds in aliphatic amines to produce trans-disubstituted β-lactams with excellent yields and selectivity [, ]. These ligands also demonstrate utility in the arylation of ureas with nonactivated aryl halides in the presence of a palladium catalyst, resulting in the formation of N,N'-diarylureas [].

Q3: How does the structure of Xantphos-based ligands influence their catalytic activity?

A3: The structure of Xantphos-based ligands, specifically the substituents on the diphenylphosphino groups, significantly impacts their catalytic activity. Studies have shown that varying these substituents can affect both the yield and the product ratio in palladium-catalyzed reactions. For example, in the palladium-catalyzed arylation of ureas, different substituents on the Xantphos backbone led to variations in the yield of N,N'-diarylureas []. This highlights the importance of structural modifications in fine-tuning the catalytic properties of Xantphos-based ligands for specific reactions.

Q4: What are the stability and handling considerations for P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide]?

A4: While P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] exhibits reasonable stability in air and moisture, it is recommended to store it under an inert atmosphere to prevent potential degradation []. This practice ensures the longevity and consistent reactivity of the ligand for catalytic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.